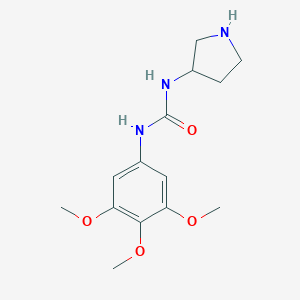
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective κ-opioid receptor agonists, which are known to have analgesic and antinociceptive effects.
Applications De Recherche Scientifique
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and antinociceptive effects in animal models of pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Mécanisme D'action
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea is a selective κ-opioid receptor agonist. It binds to the κ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. It is believed that the analgesic and antinociceptive effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea are mediated through its action on the κ-opioid receptor.
Effets Biochimiques Et Physiologiques
In addition to its analgesic and antinociceptive effects, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for drug addiction. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its selectivity for the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. One area of research is the development of more potent and selective κ-opioid receptor agonists for the treatment of pain and other conditions. Another area of research is the investigation of the potential use of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in the treatment of drug addiction and inflammatory conditions. Finally, there is a need for further research on the biochemical and physiological effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with urea in the presence of a catalytic amount of sodium methoxide to yield the final product, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. The purity of the compound is confirmed by HPLC analysis.
Propriétés
Numéro CAS |
18471-34-6 |
|---|---|
Nom du produit |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea |
Formule moléculaire |
C14H21N3O4 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18) |
Clé InChI |
KHQVZQWUQCNGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
Synonymes |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




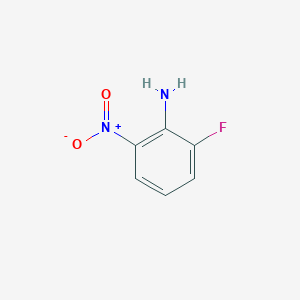
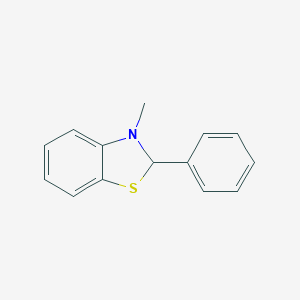
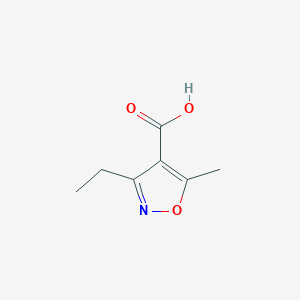
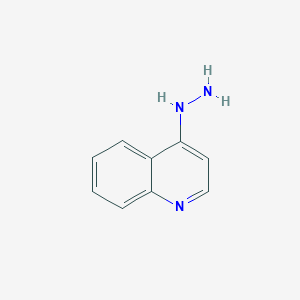
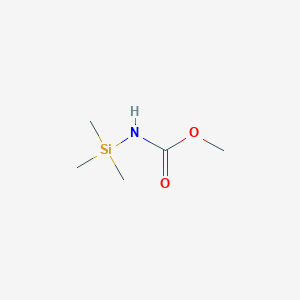
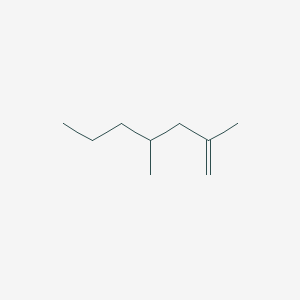
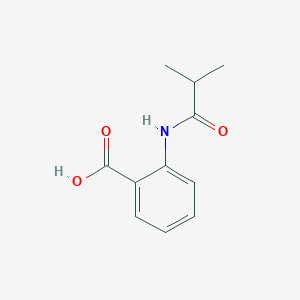
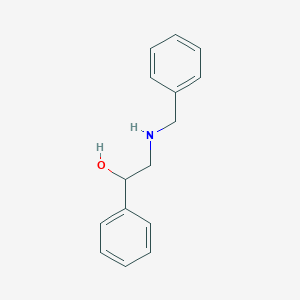
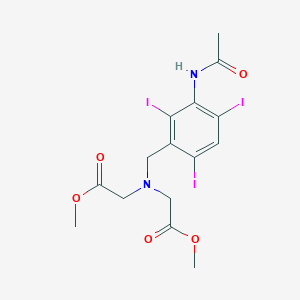
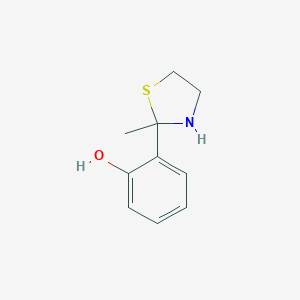
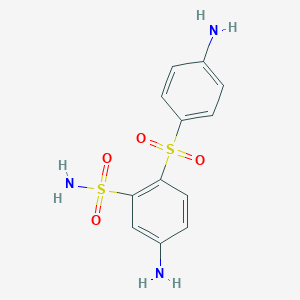
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)